Fluorescent Red Mega 480 is a fluorescent dye specifically designed for multicolor techniques in scientific research []. Here are some key points regarding its application:
Fluorescent Red Mega 480 is a synthetic dye characterized by its vibrant red fluorescence, making it suitable for various applications in biological and chemical research. This compound exhibits a large Stokes shift, which is the difference between the absorption and emission wavelengths, allowing for effective multicolor labeling techniques in fluorescence microscopy and flow cytometry. The dye's chemical structure includes a complex arrangement of aromatic rings, which contributes to its strong photophysical properties, including high quantum yield and stability under various conditions .
Fluorescent Red Mega 480 functions as a labeling agent in fluorescence microscopy. When excited by light of a specific wavelength, the dye absorbs the energy and enters an excited electronic state. As it returns to its ground state, the dye releases energy in the form of lower-energy light, resulting in fluorescence emission.
The specific mechanism of how Fluorescent Red Mega 480 interacts with biomolecules for labeling depends on the functional groups present on both the dye and the target. It likely involves non-covalent interactions like hydrogen bonding or van der Waals forces.
This reaction illustrates the interaction of silver ions with the dye, which can lead to enhanced fluorescence due to the plasmonic effects of the nanoparticles .
Fluorescent Red Mega 480 has shown potential biological activity, particularly in imaging applications. Its ability to emit strong fluorescence allows for effective visualization of cellular structures and processes. Studies indicate that this dye can be used for tracking cellular events in live cells, making it a valuable tool in biological research . Additionally, its compatibility with various biological samples enhances its utility in medical diagnostics and therapeutic monitoring.
The synthesis of Fluorescent Red Mega 480 typically involves organic synthesis techniques that include the condensation of specific aromatic compounds followed by functionalization. Common methods include:
These methods ensure that the dye retains its desirable photophysical properties for various applications .
Fluorescent Red Mega 480 is widely used across several fields due to its unique properties:
Its versatility makes it an essential compound in both academic research and industrial applications .
Interaction studies involving Fluorescent Red Mega 480 have focused on its behavior in different solvent systems and with various nanoparticles. Research has demonstrated that the dye's fluorescence can be significantly enhanced when combined with metallic nanoparticles, such as silver or gold, due to localized surface plasmon resonance effects. This enhancement is critical for applications requiring high sensitivity in detection methods .
Fluorescent Red Mega 480 shares similarities with several other fluorescent dyes, but its unique properties set it apart. Below is a comparison with similar compounds:
| Compound Name | Emission Wavelength | Stokes Shift | Unique Features |
|---|---|---|---|
| Fluorescent Red Mega 480 | 480 nm | Large | High quantum yield; strong interaction with nanoparticles |
| Rhodamine B | 570 nm | Moderate | Commonly used but less stable under light |
| Texas Red | 615 nm | Moderate | Excellent for long-range imaging |
| Cy3 | 550 nm | Small | Often used in nucleic acid labeling |
Fluorescent Red Mega 480 stands out due to its large Stokes shift and superior stability under varying experimental conditions, making it particularly advantageous for multicolor applications where overlapping emission spectra could complicate analysis .
Fluorescent Red Mega 480 is a synthetic fluorescent dye with the molecular formula C26H30N2O7S and Chemical Abstracts Service number 540528-00-5 [1] [2] [3]. The compound exhibits a complex molecular architecture characterized by a conjugated system that facilitates its exceptional fluorescent properties [4] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate [1] [2].
The molecular structure incorporates multiple aromatic rings connected through an extended conjugated system, which is fundamental to its photophysical behavior [6] [7]. The compound belongs to the class of iminium betaines and functions as a fluorochrome in various analytical applications [8]. The structural framework consists of a coumarin moiety linked to a pyridinium system through a vinyl bridge, creating an extensive π-conjugated system that enables efficient light absorption and emission [4] [5].
The molecular composition of Fluorescent Red Mega 480 reveals a precise arrangement of 26 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom [9] [3] [10]. This specific elemental composition contributes to a molecular weight of 514.59 grams per mole [3] [10] [11]. The distribution of heteroatoms within the molecular framework plays a crucial role in determining the compound's electronic properties and fluorescent characteristics [6] [7].
The carbon framework provides the structural backbone, while the nitrogen atoms participate in the formation of the pyridinium and diethylamino functional groups [1] [2]. The oxygen atoms are distributed across carboxylic acid, sulfonate, and coumarin lactone functionalities, contributing to the compound's solubility and reactivity profile [2] [3]. The single sulfur atom is incorporated within the sulfonate group, enhancing the compound's water solubility and ionic character [1] [2].
Table 1: Molecular Properties of Fluorescent Red Mega 480
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O7S |
| Molecular Weight (g/mol) | 514.59 |
| CAS Number | 540528-00-5 |
| IUPAC Name | 1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |
| Physical State | Powder |
| Storage Temperature (°C) | 2-8 |
| Purity (HPLC) | ≥90% |
| MDL Number | MFCD06798177 |
The molecular architecture of Fluorescent Red Mega 480 encompasses several distinct functional groups that collectively determine its chemical and photophysical properties [4] [5]. The compound features a 7-diethylaminocoumarin chromophore system, which serves as the primary fluorescent unit and contributes significantly to its large Stokes shift characteristics [4] [12]. This coumarin moiety contains a diethylamino group at the 7-position, which acts as an electron-donating substituent and enhances the fluorescent intensity [4] [6].
The pyridinium ring system functions as an electron-accepting component, creating a donor-acceptor molecular framework that facilitates charge transfer transitions [6] [7]. The vinyl bridge connecting the coumarin and pyridinium systems enables extended conjugation, which is essential for the compound's spectroscopic properties [4] [5]. The sulfonate group attached to the pyridinium ring provides ionic character and contributes to the compound's water solubility [1] [2].
The carboxylic acid functionality present in the alkyl chain offers a reactive site for chemical modifications and conjugation reactions [1] [2]. This terminal carboxylic acid group allows for the synthesis of various derivatives, including activated esters and amide conjugates [12] [13]. The overall molecular design incorporates both hydrophilic and hydrophobic regions, contributing to the compound's versatile solubility profile [10] [7].
Fluorescent Red Mega 480 exhibits a molecular weight of 514.59 grams per mole, positioning it within the medium-sized fluorescent dye category [3] [10] [11]. The compound typically exists as a powder in its solid state under standard storage conditions [9] [3]. The molecular weight contributes to the compound's handling characteristics and influences its permeability and distribution properties in various applications [6] [7].
The crystalline or amorphous nature of the powder form affects the compound's dissolution rate and storage stability [2] [3]. The molecular size and weight are optimal for many fluorescent labeling applications, providing sufficient molecular complexity for robust fluorescent properties while maintaining manageable handling characteristics [4] [6].
Table 2: Spectroscopic Properties of Fluorescent Red Mega 480
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 500 |
| Emission Maximum (nm) | 630 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 40,000 |
| Stokes Shift (nm) | 130 |
| Excitation Range (nm) | 480-520 |
| Emission Range (nm) | 610-650 |
| Solvent (Reference) | Water/Phosphate Buffer pH 7.0 |
The solubility profile of Fluorescent Red Mega 480 demonstrates moderate water solubility enhanced by the presence of ionic functional groups [3] [10]. The compound exhibits good solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, making this solvent suitable for stock solution preparation [10]. The sulfonate and carboxylate groups contribute to the compound's hydrophilic character, while the aromatic systems provide some hydrophobic interactions [1] [2].
In aqueous systems, the compound's solubility is pH-dependent due to the ionizable carboxylic acid group [2] [3]. Buffer systems, particularly phosphate buffers at physiological pH, provide optimal solubility conditions for most applications [3] [4]. The compound demonstrates limited solubility in purely aqueous environments without buffering agents, necessitating the use of co-solvents or buffer systems for optimal dissolution [10] [6].
The presence of multiple polar functional groups, including the sulfonate and carboxylate moieties, enables the formation of hydrogen bonds with water molecules, facilitating dissolution in polar environments [1] [2]. The diethylamino group can undergo protonation under acidic conditions, further influencing the compound's solubility behavior across different pH ranges [6] [7].
Fluorescent Red Mega 480 demonstrates excellent stability under recommended storage conditions, maintaining its integrity for periods exceeding two years when stored properly [2] [3]. The compound exhibits thermal stability up to approximately 50 degrees Celsius, beyond which degradation may occur [3] [14]. Optimal storage requires maintaining temperatures between 2 and 8 degrees Celsius in a dry environment protected from light exposure [2] [9] [3].
The photostability of the compound varies depending on the environmental conditions and exposure intensity [15] [6]. Under typical laboratory lighting conditions, the compound maintains reasonable stability, though prolonged exposure to intense illumination can lead to photobleaching [15] [16]. The presence of the extended conjugated system, while contributing to the fluorescent properties, also renders the molecule susceptible to photodegradation under harsh conditions [6] [7].
Chemical stability is maintained across a pH range of approximately 6 to 9, with optimal stability observed at neutral to slightly alkaline conditions [3] [6]. Strong acidic or basic conditions may lead to structural modifications or degradation of the compound [7]. The compound shows good stability in common laboratory solvents, though long-term exposure to oxidizing agents should be avoided [2] [3].
Table 3: Solubility and Stability Parameters
| Parameter | Value/Description |
|---|---|
| Solubility in DMSO | 10 mM |
| Solubility in Water | Limited (requires buffer) |
| Storage Stability | >2 years under proper conditions |
| Temperature Stability | Stable up to 50°C |
| pH Stability Range | pH 6-9 (optimal) |
| Light Sensitivity | Store in dark conditions |
| Recommended Storage Conditions | 2-8°C, dry, dark environment |
The N-hydroxysuccinimide ester derivative of Fluorescent Red Mega 480 represents one of the most widely utilized modifications for bioconjugation applications [17] [12]. This activated ester form possesses the molecular formula C30H33N3O9S and a molecular weight of 611.66 grams per mole [17] [12]. The modification involves the conversion of the terminal carboxylic acid group to a highly reactive succinimidyl ester, enabling efficient coupling with primary amine groups [12].
The spectroscopic properties of the NHS-ester form closely mirror those of the parent compound, with absorption maximum at 500 nanometers and emission maximum at 630 nanometers in aqueous systems [12]. The molar extinction coefficient remains at approximately 40,000 M⁻¹cm⁻¹, indicating that the esterification does not significantly alter the chromophore system [12]. The coupling efficiency with amine-containing substrates exceeds 90 percent under optimized conditions [17] [12].
The NHS-ester modification enables rapid and efficient protein labeling protocols, typically completed within one hour at room temperature [12]. The reaction proceeds optimally in alkaline buffer systems, with bicarbonate buffer at pH 9.0 providing ideal conditions for coupling reactions [12]. The high reactivity of the succinimidyl ester allows for protein labeling with minimal excess reagent, reducing purification requirements [12].
The carboxylic acid form represents the base structure of Fluorescent Red Mega 480, maintaining the molecular formula C26H30N2O7S and molecular weight of 514.60 grams per mole [13]. This form serves as the fundamental scaffold for the synthesis of various reactive derivatives and conjugates [13]. The terminal carboxylic acid group provides a versatile handle for chemical modifications through standard carboxyl activation chemistry [13].
The carboxylic acid functionality can be activated using various coupling reagents, including carbodiimides, to facilitate amide bond formation with amine-containing substrates [13]. This approach offers greater control over reaction conditions compared to pre-activated esters, allowing for customized conjugation protocols [13]. The carboxylic acid form demonstrates enhanced stability during long-term storage compared to activated ester derivatives [13].
The spectroscopic properties remain unchanged from the parent compound, ensuring consistent fluorescent performance across different conjugation strategies [13]. The carboxylic acid form provides flexibility in conjugation chemistry, enabling the incorporation of various spacer groups or linker molecules to optimize the properties of the final conjugate [13].
The amino-derivative modifications of Fluorescent Red Mega 480 introduce primary amine functionality to enable alternative conjugation strategies [13]. These derivatives typically possess molecular formulas around C28H37N4O6SCl with molecular weights approximately 593.14 grams per mole [13]. The amino group can be incorporated at various positions within the molecular structure, providing different spatial orientations for conjugation reactions [13].
Amino-derivatives serve as complementary reagents to NHS-ester forms, enabling conjugation with carboxylic acid-containing substrates [13]. These modifications are particularly valuable for click chemistry applications and bioorthogonal labeling strategies [13]. The amino functionality can participate in various coupling reactions, including amide formation, reductive amination, and cycloaddition reactions [13].
The introduction of amino groups may slightly alter the compound's solubility profile, generally increasing water solubility due to the additional ionizable group [13]. The spectroscopic properties typically remain similar to the parent compound, though minor shifts in absorption or emission wavelengths may occur depending on the specific modification site [13].
Maleimide modifications of Fluorescent Red Mega 480 provide highly selective reactivity toward thiol groups, enabling specific labeling of cysteine residues in proteins [13] [18]. The maleimide derivative typically exhibits a molecular formula of C32H36N4O8S with a molecular weight of approximately 636.73 grams per mole [13]. The maleimide functional group reacts rapidly with free thiols under mild conditions, forming stable thioether linkages [18].
The reaction between maleimide derivatives and thiol groups proceeds efficiently at neutral pH in the presence of amine-containing buffers [18]. This selectivity makes maleimide modifications particularly valuable for site-specific protein labeling applications where amine-reactive reagents might cause non-specific modifications [18]. The maleimide group demonstrates excellent stability under typical storage conditions while maintaining high reactivity toward target thiols [18].
Azide modifications introduce bioorthogonal functionality, enabling copper-catalyzed or strain-promoted click chemistry reactions [13] [19]. The azide derivative typically possesses a molecular formula around C29H36N6O6S with a molecular weight of approximately 596.70 grams per mole [13]. Azide-modified fluorescent dyes have gained prominence in bioorthogonal labeling applications due to their excellent selectivity and mild reaction conditions [19].
The azide group remains chemically inert toward most biological functional groups, ensuring selective reactivity only with appropriate alkyne partners [19]. This selectivity enables precise labeling in complex biological systems without interference from endogenous molecules [19]. The azide modification maintains the photophysical properties of the parent compound while providing unique conjugation capabilities [13].
Alkyne derivatives of Fluorescent Red Mega 480 serve as complementary reagents to azide modifications in click chemistry applications [13] [20]. These derivatives typically exhibit molecular formulas around C29H33N3O6S with molecular weights of approximately 551.65 grams per mole [13]. The alkyne functionality enables both copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition reactions [20].
Terminal alkyne groups provide high reactivity in copper-catalyzed click reactions, forming stable triazole linkages with azide partners [20]. The reaction proceeds efficiently under mild aqueous conditions with copper catalysts, making it suitable for biological applications [20]. Internal alkynes can be designed for strain-promoted click reactions that proceed without copper catalysis, eliminating potential cytotoxicity concerns [20].
The alkyne modification strategy offers excellent bioorthogonality, ensuring selective reactions only with azide-containing substrates [20]. This selectivity enables precise labeling applications in living systems where non-specific reactions must be minimized [20]. The alkyne derivatives maintain the favorable spectroscopic properties of the parent compound while providing versatile conjugation capabilities for diverse applications [13] [20].
Table 4: Available Modifications and Derivatives of Fluorescent Red Mega 480
| Modification Type | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| NHS-Ester Form | C30H33N3O9S | 611.66 | Protein labeling via amine groups |
| Carboxylic Acid Form | C26H30N2O7S | 514.60 | Base compound for conjugation |
| Amino-derivative Form | C28H37N4O6SCl | 593.14 | Click chemistry applications |
| Maleimide Form | C32H36N4O8S | 636.73 | Thiol-reactive labeling |
| Azide Form | C29H36N6O6S | 596.70 | Click chemistry with alkynes |
| Alkyne Form | C29H33N3O6S | 551.65 | Click chemistry with azides |